![molecular formula C20H23N3O2S2 B15210192 N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-29-8](/img/structure/B15210192.png)
N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline core, a sulfonamide group, and side chains containing an aminopropyl and a phenylthioethyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the isoquinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Attachment of Side Chains: The aminopropyl and phenylthioethyl side chains are introduced through nucleophilic substitution reactions. For example, the aminopropyl group can be attached using 3-bromopropylamine, while the phenylthioethyl group can be introduced using 2-bromoethyl phenyl sulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, such as acylation with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Acyl chlorides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides.
科学研究应用
N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The aminopropyl and phenylthioethyl groups may enhance binding affinity and selectivity for certain targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)quinoline-5-sulfonamide: Similar structure but with a quinoline core instead of an isoquinoline core.
Uniqueness
N-(3-Aminopropyl)-N-(2-(phenylthio)ethyl)isoquinoline-5-sulfonamide is unique due to the presence of both the sulfonamide group and the isoquinoline core, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
651307-29-8 |
|---|---|
分子式 |
C20H23N3O2S2 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(3-aminopropyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H23N3O2S2/c21-11-5-13-23(14-15-26-18-7-2-1-3-8-18)27(24,25)20-9-4-6-17-16-22-12-10-19(17)20/h1-4,6-10,12,16H,5,11,13-15,21H2 |
InChI 键 |
DAMXRFZWHPQKDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCCN(CCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



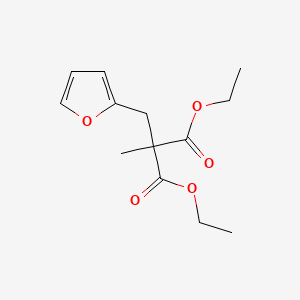
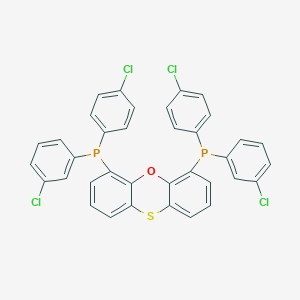

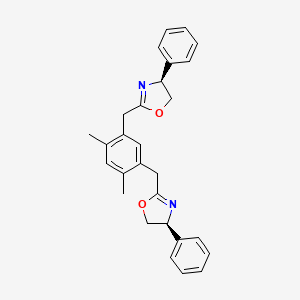
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)

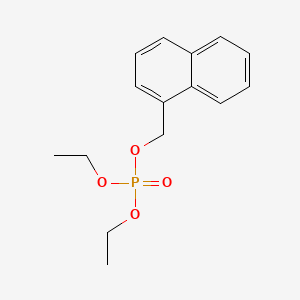
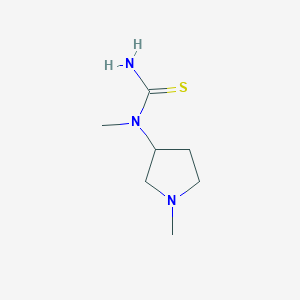

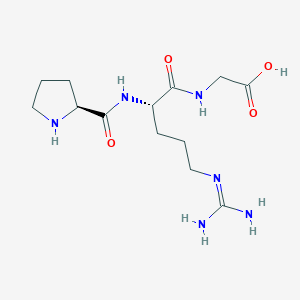
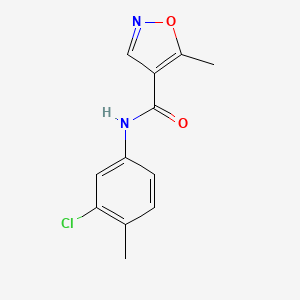
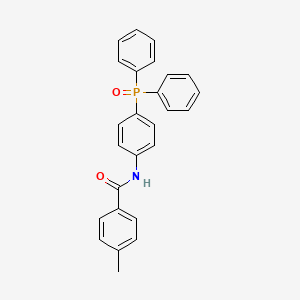
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
